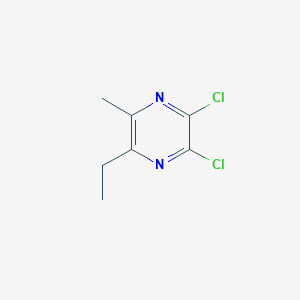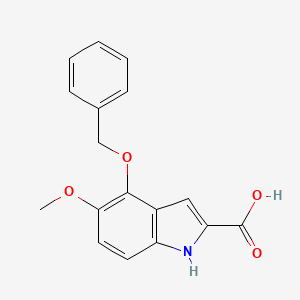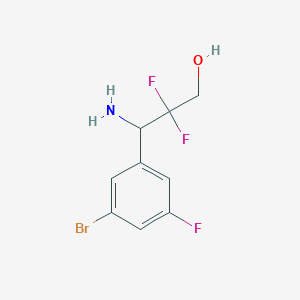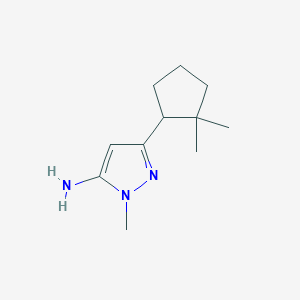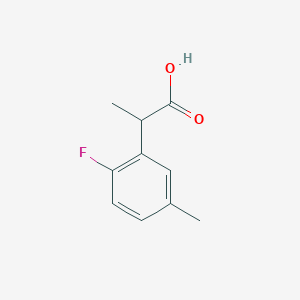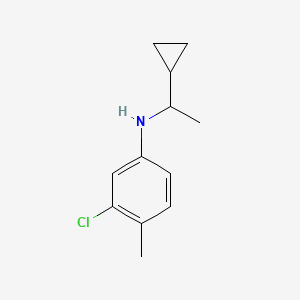
3-chloro-N-(1-cyclopropylethyl)-4-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-(1-cyclopropylethyl)-4-methylaniline is an organic compound with the molecular formula C12H16ClN It is a derivative of aniline, where the amino group is substituted with a 3-chloro group, a 1-cyclopropylethyl group, and a 4-methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(1-cyclopropylethyl)-4-methylaniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available aniline derivatives.
Chlorination: The aniline derivative undergoes chlorination to introduce the 3-chloro group.
Alkylation: The chlorinated intermediate is then subjected to alkylation with 1-cyclopropylethyl bromide to introduce the 1-cyclopropylethyl group.
Methylation: Finally, the compound is methylated at the 4-position using methyl iodide under basic conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(1-cyclopropylethyl)-4-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or alkoxides.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of hydroxyl or alkoxy-substituted derivatives.
Scientific Research Applications
3-chloro-N-(1-cyclopropylethyl)-4-methylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-N-(1-cyclopropylethyl)-4-methylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(1-cyclopropylethyl)-4-methoxyaniline
- 3-chloro-N-(1-cyclopropylethyl)-4-fluoroaniline
Uniqueness
3-chloro-N-(1-cyclopropylethyl)-4-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.
Properties
Molecular Formula |
C12H16ClN |
|---|---|
Molecular Weight |
209.71 g/mol |
IUPAC Name |
3-chloro-N-(1-cyclopropylethyl)-4-methylaniline |
InChI |
InChI=1S/C12H16ClN/c1-8-3-6-11(7-12(8)13)14-9(2)10-4-5-10/h3,6-7,9-10,14H,4-5H2,1-2H3 |
InChI Key |
TZYLGVSZQIJLNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(C)C2CC2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


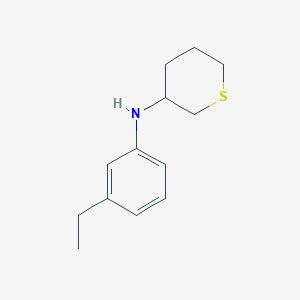
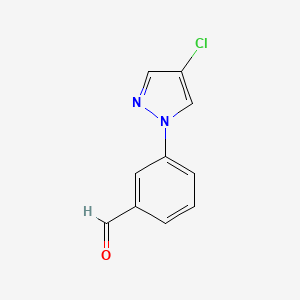
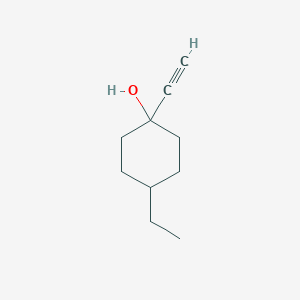
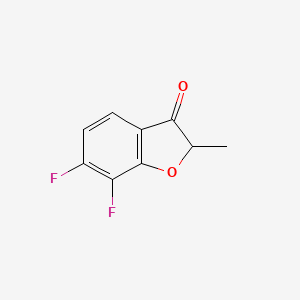
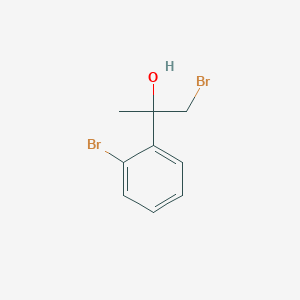
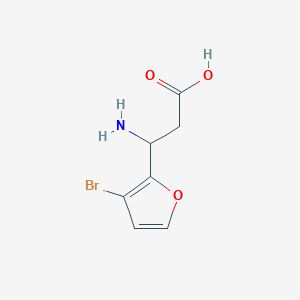
![2,5-dimethyl-6H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B13298981.png)
